
(2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole-based chalcone derivative that has shown promising results in various biological studies. In
Wirkmechanismus
The mechanism of action of (2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and physiological effects
(2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation and oxidative stress, which are major contributors to the development of various diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one in lab experiments is its potential as a lead compound for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research of (2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one. One potential area of interest is in the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Finally, there is a need for the development of new synthetic methods to improve the yield and solubility of this compound, making it more accessible for future research studies.
Conclusion
In conclusion, (2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one is a pyrazole-based chalcone derivative that has shown promising results in various scientific research studies. This compound has potential applications in medicinal chemistry, where it has demonstrated significant pharmacological activities. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of (2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one can be achieved through a multistep process involving the condensation of 4-ethoxybenzaldehyde with 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The resulting product is then subjected to a Claisen-Schmidt condensation with ethyl acetoacetate to yield the final product.
Wissenschaftliche Forschungsanwendungen
(2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one has shown potential applications in various scientific research studies. One of the major areas of interest is in the field of medicinal chemistry, where this compound has demonstrated significant pharmacological activities. Studies have shown that this compound possesses anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
(E)-1-(1,5-dimethylpyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-4-20-14-8-5-13(6-9-14)7-10-16(19)15-11-17-18(3)12(15)2/h5-11H,4H2,1-3H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIVOFJBQKKOCT-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(N(N=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(N(N=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409675.png)
![(Z)-ethyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2409678.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide](/img/structure/B2409679.png)

![3-[(2E)-3-(dimethylamino)prop-2-enoyl]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B2409682.png)

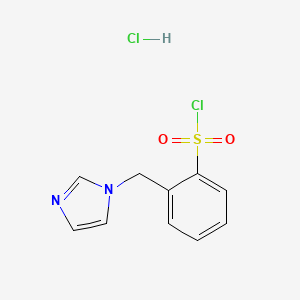
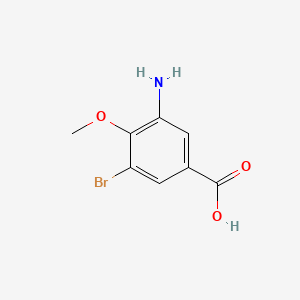
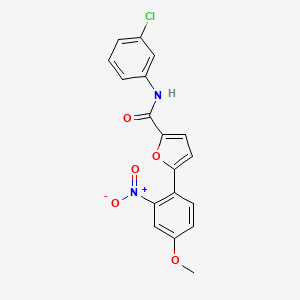
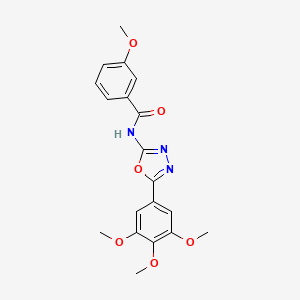
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-pyridin-2-ylpyrimidine](/img/structure/B2409688.png)
![4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2409692.png)
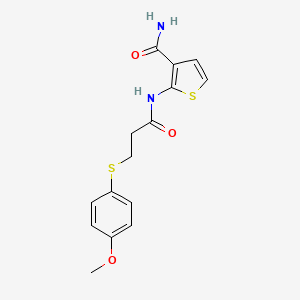
![Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate](/img/structure/B2409697.png)